molecular formula C13H14O4S B2369430 2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione CAS No. 339098-50-9

2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione

Cat. No.: B2369430
CAS No.: 339098-50-9
M. Wt: 266.31
InChI Key: SBMLWXRTSSBVHA-UHFFFAOYSA-N
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Description

2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione is an organic compound characterized by the presence of a phenylsulfonyl group attached to a cyclohexanedione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione typically involves the reaction of phenylsulfonyl chloride with 1,3-cyclohexanedione in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic attack on the sulfonyl group and subsequent transformations.

Comparison with Similar Compounds

  • 2-[(Phenylsulfonyl)methyl]-1,3-cyclopentanedione
  • 2-[(Phenylsulfonyl)methyl]-1,3-cycloheptanedione

Comparison: Compared to its analogs, 2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione exhibits unique reactivity due to the specific ring size and electronic properties of the cyclohexanedione core. This uniqueness makes it a valuable compound for targeted synthetic applications and research.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4S/c14-12-7-4-8-13(15)11(12)9-18(16,17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMLWXRTSSBVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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